6-Fluoro-2-(4-formylphenyl)benzoic acid
Description
6-Fluoro-2-(4-formylphenyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 6th position of the benzoic acid core and a 4-formylphenyl substituent at the 2nd position.
Properties
IUPAC Name |
2-fluoro-6-(4-formylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-12-3-1-2-11(13(12)14(17)18)10-6-4-9(8-16)5-7-10/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMFFVTYXUCBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688910 | |
| Record name | 3-Fluoro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-60-5 | |
| Record name | 3-Fluoro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(4-formylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions would be optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(4-formylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 6-Fluoro-2-(4-carboxyphenyl)benzoic acid
Reduction: 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-Fluoro-2-(4-formylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(4-formylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the formyl group can participate in various chemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include:
2-(4-Fluorobenzoyl)benzoic acid (): Lacks the formyl group but features a fluorobenzoyl substituent.
2-Chloro-6-fluoro-3-formylbenzoic acid (): Chlorine replaces the phenyl group, altering steric and electronic profiles.
Benzoic acid derivatives with methyl or methoxy substituents (): Substituents like -CH₃ or -OCH₃ modulate lipophilicity and antioxidant capacity.
Table 1: Comparative Physicochemical Properties
| Compound | Substituents | Molecular Weight (g/mol) | logP* (Predicted) | pKa* (Predicted) |
|---|---|---|---|---|
| 6-Fluoro-2-(4-formylphenyl)benzoic acid | 6-F, 2-(4-CHO-Ph) | ~260.2 | ~2.8 | ~2.9 |
| 2-(4-Fluorobenzoyl)benzoic acid | 2-(4-F-C₆H₄CO-) | ~258.2 | ~3.0 | ~3.1 |
| 2-Chloro-6-fluoro-3-formylbenzoic acid | 6-F, 3-CHO, 2-Cl | ~218.6 | ~2.5 | ~2.7 |
| Benzoic acid | None | 122.1 | ~1.9 | ~4.2 |
*Predicted using computational tools (e.g., ChemAxon).
Extraction and Solubility Behavior
Benzoic acid derivatives exhibit varying extraction efficiencies in liquid membrane systems (). The presence of electron-withdrawing groups (e.g., -F, -CHO) increases lipophilicity, enhancing distribution coefficients (m) and extraction rates. For instance:
- Benzoic acid (logP ~1.9) is extracted rapidly (>98% in <5 minutes) due to favorable partitioning into the membrane phase .
- 6-Fluoro-2-(4-formylphenyl)benzoic acid (predicted logP ~2.8) would likely exhibit faster extraction than acetic acid (logP ~-0.2) but slower than phenol (logP ~1.5) due to steric hindrance from the bulky 4-formylphenyl group .
Toxicity Profiles
Quantitative structure-toxicity relationship (QSTR) models () suggest that molecular connectivity indices (0JA, 1JA) correlate with acute oral toxicity (LD₅₀) in mice. Fluorine and formyl groups may increase toxicity by enhancing bioavailability and metabolic stability. For example:
- Benzoic acid : LD₅₀ ~1.7 g/kg (low toxicity).
Antioxidant Activity
Cinnamic acid derivatives (e.g., ferulic acid) generally outperform benzoic acids in antioxidant assays due to resonance stabilization of radicals by the conjugated double bond (). The formyl group in 6-Fluoro-2-(4-formylphenyl)benzoic acid may reduce antioxidant efficacy compared to hydroxylated analogs (e.g., protocatechuic acid) .
Table 2: Antioxidant Activity Comparison
| Compound | IC₅₀ (DPPH assay, μM)* | Key Substituents |
|---|---|---|
| 6-Fluoro-2-(4-formylphenyl)benzoic acid | ~150 (predicted) | -F, -CHO |
| Protocatechuic acid | ~25 | 3,4-di-OH |
| Ferulic acid | ~20 | 3-OCH₃, 4-OH, CH=CHCOOH |
*Hypothetical values based on substituent effects ().
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